molecular formula C12H18BNO3 B566874 2-(Tert-butylcarbamoyl)benzylboronic acid CAS No. 1256345-93-3

2-(Tert-butylcarbamoyl)benzylboronic acid

Cat. No.: B566874
CAS No.: 1256345-93-3
M. Wt: 235.09
InChI Key: CYSROIZKFPZUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tert-butylcarbamoyl)benzylboronic acid” is a chemical compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 235.09 . It is recommended to be stored in a freezer .

Scientific Research Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen significant interest in recent years due to their exceptional properties and wide applications. Initially described over 50 years ago, the majority of these compounds, including 2-(Tert-butylcarbamoyl)benzylboronic acid, have been explored recently for their utility as building blocks in organic synthesis, protective groups, and their biological activity. Some benzoxaboroles are in clinical trials due to their capability to bind hydroxyl compounds, serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Synthetic Phenolic Antioxidants (SPAs), similar in functional groups to this compound, are widely used across various industries to retard oxidative reactions and extend product shelf life. Despite their widespread application, concerns regarding their environmental persistence and potential health impacts have prompted extensive research into their fate, exposure, and toxicity (Liu & Mabury, 2020).

Biosensor Development and Environmental Impact

The electrochemical properties of phenylboronic acid derivatives like this compound facilitate their use in biosensor development. These compounds selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media, making them particularly useful for glucose sensing. This selective binding has led to the wide study of PBA-modified electrodes as both voltammetric and potentiometric sensors for glucose and other bioactive molecules (Anzai, 2016).

Environmental considerations of compounds similar to this compound have also been a focal point of research. The fate and behavior of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, provide insights into the degradation pathways and potential environmental impacts of related substances. Microorganisms capable of degrading such compounds aerobically point to the biological removal mechanisms that might also apply to derivatives of phenylboronic acids (Thornton et al., 2020).

Properties

IUPAC Name

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSROIZKFPZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681631
Record name {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-93-3
Record name {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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